molecular formula C12H16ClNO B1340408 4-Benzyl-3-(chloromethyl)morpholine CAS No. 110167-16-3

4-Benzyl-3-(chloromethyl)morpholine

Cat. No.: B1340408
CAS No.: 110167-16-3
M. Wt: 225.71 g/mol
InChI Key: MSRCVCNYPADFER-UHFFFAOYSA-N
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Description

4-Benzyl-3-(chloromethyl)morpholine is an organic compound with the molecular formula C12H16ClNO It is a morpholine derivative, characterized by the presence of a benzyl group at the 4-position and a chloromethyl group at the 3-position of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-3-(chloromethyl)morpholine can be achieved through several methods. One common approach involves the reaction of morpholine with benzyl chloride in the presence of a base, followed by chloromethylation. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Toluene or dichloromethane

    Temperature: Room temperature to reflux

Another method involves the use of 4-benzylmorpholine as a starting material, which is then subjected to chloromethylation using formaldehyde and hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-3-(chloromethyl)morpholine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.

    Reduction: The compound can be reduced to form 4-benzylmorpholine.

Common Reagents and Conditions

    Nucleophilic substitution: Sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic substitution: 4-Benzyl-3-(azidomethyl)morpholine, 4-Benzyl-3-(thiocyanatomethyl)morpholine, or 4-Benzyl-3-(methoxymethyl)morpholine.

    Oxidation: 4-Benzyl-3-(formylmethyl)morpholine or 4-Benzyl-3-(carboxymethyl)morpholine.

    Reduction: 4-Benzylmorpholine.

Scientific Research Applications

4-Benzyl-3-(chloromethyl)morpholine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.

    Biological Studies: The compound is studied for its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 4-Benzyl-3-(chloromethyl)morpholine involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzyl group may enhance the compound’s ability to interact with hydrophobic pockets in target molecules, increasing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylmorpholine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    3-(Chloromethyl)morpholine: Lacks the benzyl group, reducing its hydrophobic interactions with target molecules.

    4-Benzyl-3-(hydroxymethyl)morpholine:

Uniqueness

4-Benzyl-3-(chloromethyl)morpholine is unique due to the presence of both benzyl and chloromethyl groups, which confer distinct reactivity and interaction profiles. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

4-benzyl-3-(chloromethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c13-8-12-10-15-7-6-14(12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRCVCNYPADFER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1CC2=CC=CC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20549027
Record name 4-Benzyl-3-(chloromethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20549027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110167-16-3
Record name 4-Benzyl-3-(chloromethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20549027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzyl-3-chloromethyl-morpholine
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